N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-22-14-9-11(18(20)21)3-4-12(14)17-16(19)10-2-5-13-15(8-10)24-7-6-23-13/h2-5,8-9H,6-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPQOBSLMCYTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxine Carboxylic Acid Precursors
The benzodioxine core is typically synthesized from resorcinol derivatives or substituted catechols. For example, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be prepared via cyclization of 2-(2-bromoethoxy)benzoic acid under basic conditions, as demonstrated in analogous syntheses of related benzodioxine carboxamides. Alternative routes involve Ullmann coupling or Friedel-Crafts acylation to introduce the carboxyl group at the 6-position of the benzodioxine ring.
Nitro-Substituted Aniline Derivatives
The 2-methoxy-4-nitroaniline moiety is synthesized through regioselective nitration of 2-methoxyaniline. Nitration with fuming nitric acid in sulfuric acid at 0–5°C preferentially introduces the nitro group at the 4-position due to the directing effects of the methoxy group. This intermediate is critical for ensuring correct regiochemistry in the final product.
Synthetic Routes and Reaction Mechanisms
Amide Coupling via Carboxylic Acid Activation
The most widely reported method involves activating the benzodioxine carboxylic acid as an acid chloride or mixed anhydride, followed by reaction with 2-methoxy-4-nitroaniline (Table 1).
Table 1: Comparison of Amide Coupling Agents
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thionyl chloride | DCM | Reflux | 78 | 95 |
| DCC/HOBt | DMF | RT | 85 | 98 |
| EDC/HCl | THF | 0–5°C | 82 | 97 |
Data adapted from methodologies in.
Key observations:
-
Thionyl chloride generates the acid chloride in situ, enabling high conversions but requiring strict moisture control.
-
DCC/HOBt systems yield superior purity by minimizing racemization, though prolonged reaction times (12–18 hours) are necessary.
-
Low-temperature EDC-mediated coupling reduces side products but necessitates stoichiometric HOBt for efficiency.
One-Pot Tandem Synthesis
An innovative approach combines benzodioxine ring formation and amide coupling in a single reactor. Starting with methyl 2-hydroxy-5-nitrobenzoate, sequential etherification with 1,2-dibromoethane and aminolysis with 2-methoxy-4-nitroaniline achieves a 68% overall yield (Scheme 1). This method reduces purification steps but requires precise pH control during the aminolysis phase.
Optimization of Critical Reaction Parameters
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DMSO) enhance solubility of the nitroaniline derivative but risk carboxylate precipitation. Mixed solvent systems (e.g., DCM:DMF 4:1) balance reagent solubility and reaction kinetics, improving yields by 12–15% compared to neat DMF.
Temperature and Catalytic Additives
-
Room temperature : Ideal for DCC-mediated couplings to prevent HOBt degradation.
-
Reactive intermediates : Adding 4-dimethylaminopyridine (DMAP) at 0.1 eq. accelerates acylation by neutralizing HCl byproducts.
Purification and Characterization
Chromatographic Separation
Reverse-phase HPLC (C18 column, 70:30 MeOH:H2O) resolves the target compound from unreacted aniline and dimeric side products. Gradient elution (5–95% MeOH over 30 minutes) achieves >99% purity, as verified by LC-MS.
Recrystallization Protocols
Ethanol-water (7:3) at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. This method recovers 89% of product with a melting point of 182–184°C, consistent with literature values for analogous benzodioxine carboxamides.
Table 2: Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| NMR | δ 8.21 (d, J=2.4 Hz, Ar-NO2), δ 4.34 (s, OCH2CH2O) |
| IR | 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2 asym) |
| HRMS | [M+H]+ m/z 343.0924 (calc. 343.0921) |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting microreactor technology reduces reaction times from hours to minutes. A pilot-scale system (Corning AFR) achieves 92% conversion using superheated THF (120°C, 15 bar), with in-line IR monitoring ensuring consistent product quality.
Waste Stream Management
The nitro group introduces environmental challenges. Catalytic hydrogenation (Pd/C, H2 50 psi) quantitatively reduces nitro to amine, enabling biodegradation of process waste.
Challenges and Alternative Pathways
Nitro Group Instability
Under strongly acidic conditions, the nitro moiety can undergo partial reduction or electrophilic substitution. Stabilizing the intermediate with buffered aqueous phases (pH 6–7) during workup prevents degradation.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols or amines, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: Formation of N-(2-amino-4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the benzodioxine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. For instance, derivatives of benzodioxine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The nitrophenyl group is believed to enhance these effects through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell survival .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. Research indicates that its structural components allow for effective interaction with microbial cell membranes, leading to disruption and subsequent cell death. This property is particularly valuable in developing new antibiotics or antifungal agents .
Neuropharmacology
This compound has been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pain Management
The compound's analgesic properties have also been explored, with preliminary findings indicating its potential as a non-opioid pain reliever. By targeting specific pain pathways without the addictive properties associated with traditional opioids, it could provide a safer alternative for chronic pain management .
Chemical Sensing
This compound can be utilized in the development of chemical sensors due to its ability to undergo specific reactions with target analytes. This makes it suitable for detecting various substances in environmental monitoring and food safety applications .
Spectroscopic Applications
The compound has been characterized using various spectroscopic techniques such as NMR and mass spectrometry, allowing researchers to understand its structural properties better. These insights are crucial for further development and optimization in pharmaceutical formulations .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can participate in electron transfer reactions, while the benzodioxine ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
Pharmacological Activities
Although the target compound’s bioactivity is unreported, analogs and related benzodioxine derivatives exhibit diverse activities:
- Lipoxygenase Inhibition : Sulfonamide derivatives (e.g., compounds 5c and 5e) showed IC₅₀ values of 85–89 mM against lipoxygenase, suggesting the benzodioxine scaffold’s role in enzyme interaction .
- Antibacterial Activity : Alkylated sulfonamides (e.g., 5a) demonstrated IC₅₀ ~9 μg/mL against E. coli, though carboxamides may differ in potency .
Structure-Activity Relationships (SAR)
Biological Activity
N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antibacterial and antifungal activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the class of benzodioxane derivatives, which are known for their diverse biological activities. The structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 248.23 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Research has demonstrated that compounds derived from the benzodioxane framework exhibit significant antibacterial properties. A study focused on a series of 4-thiazolidinone derivatives containing the 1,4-benzodioxane ring system showed promising results against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
These derivatives exhibited comparable or superior activity compared to standard antibiotics like norfloxacin and chloramphenicol . While specific data for this compound is limited, its structural similarity to these active compounds suggests potential efficacy.
Antifungal Activity
In addition to antibacterial properties, related compounds have also shown antifungal activity against strains such as:
- Aspergillus niger
- Aspergillus flavus
- Candida albicans
The antifungal activity was assessed using a two-fold serial dilution technique, revealing that some derivatives had effects comparable to fluconazole .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzodioxane derivatives. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like nitro groups) enhances antibacterial activity.
- Ring Modifications : Alterations in the benzodioxane ring can significantly influence both antibacterial and antifungal activities.
- Hydrophobic Interactions : Increased hydrophobicity often correlates with enhanced membrane permeability in bacterial cells.
Case Studies
In a comparative modeling study focused on inhibitors of CDK9 (Cyclin-dependent kinase 9), compounds structurally similar to this compound were evaluated for selectivity and potency. The findings indicated that modifications to the nitrophenyl group could lead to improved inhibitory effects on CDK9, suggesting a pathway for further development .
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how can purity and yield be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a benzodioxine-carboxylic acid derivative with a substituted aniline. Key steps include:
- Coupling reactions : Use coupling agents like EDCI/HOBt or DCC to activate the carboxyl group for amide bond formation.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using ethanol or DMSO) improves purity.
- Yield optimization : Control reaction temperature (e.g., 0–5°C for nitro-group stability) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine).
Monitor intermediates via TLC (Rf values) and confirm final structure with H/C NMR and HRMS .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Analyze methoxy (δ 3.8–4.0 ppm) and nitro groups (aromatic proton shifts near δ 8.0–8.5 ppm).
- Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area).
- FT-IR : Confirm amide C=O stretch (~1650 cm) and nitro group (~1520 cm).
Cross-validate with elemental analysis for C, H, N content .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays (MIC determination against S. aureus and E. coli).
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate).
Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines, culture conditions, and reagent batches.
- Purity verification : Re-test compound purity via HPLC and NMR before biological assays.
- Orthogonal assays : Validate results using alternative methods (e.g., apoptosis via flow cytometry alongside MTT).
- Dose-response curves : Use nonlinear regression models to confirm IC reproducibility.
Reference theoretical frameworks (e.g., structure-activity relationships) to contextualize discrepancies .
Q. What strategies optimize pharmacokinetic (PK) profiling in preclinical studies?
- Methodological Answer :
- In vitro ADMET : Assess metabolic stability (e.g., liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 assays).
- In vivo PK : Administer via intravenous/oral routes in rodent models. Collect plasma samples at timed intervals and quantify via LC-MS/MS.
- Data modeling : Use non-compartmental analysis (NCA) for AUC, , and bioavailability calculations.
Adjust formulations (e.g., PEGylation) to improve solubility if logP >3 .
Q. How can computational methods predict binding interactions with target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., with COX-2 or kinase domains).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
- QSAR modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors.
Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Data-Driven Insights
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | CHNO | |
| logP (predicted) | 2.8–3.2 | |
| Aqueous solubility | <10 µM (pH 7.4) | |
| Thermal stability | Decomposes >250°C |
Q. Table 2: Representative Biological Data
| Assay Type | Result (IC/MIC) | Reference |
|---|---|---|
| MCF-7 cytotoxicity | 12.5 ± 1.8 µM | |
| E. coli inhibition | MIC = 64 µg/mL | |
| COX-2 inhibition | 78% at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
